molecular formula C15H13BrN2O3 B11018993 N-(4-bromo-3-methylphenyl)-3-methyl-2-nitrobenzamide

N-(4-bromo-3-methylphenyl)-3-methyl-2-nitrobenzamide

Cat. No.: B11018993
M. Wt: 349.18 g/mol
InChI Key: JROOMULXBMAUDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-3-methylphenyl)-3-methyl-2-nitrobenzamide is an organic compound that features a brominated aromatic ring and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-3-methyl-2-nitrobenzamide typically involves the reaction of 4-bromo-3-methylaniline with 3-methyl-2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-3-methyl-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide, elevated temperatures.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: Formation of N-(4-bromo-3-methylphenyl)-3-methyl-2-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-3-methyl-2-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-3-methyl-2-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The bromine and nitro groups can participate in various interactions, such as hydrogen bonding and van der Waals forces, which contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-3-methylphenyl)-3-methyl-2-nitrobenzamide is unique due to the presence of both a bromine atom and a nitro group on the aromatic rings. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H13BrN2O3

Molecular Weight

349.18 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-3-methyl-2-nitrobenzamide

InChI

InChI=1S/C15H13BrN2O3/c1-9-4-3-5-12(14(9)18(20)21)15(19)17-11-6-7-13(16)10(2)8-11/h3-8H,1-2H3,(H,17,19)

InChI Key

JROOMULXBMAUDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC(=C(C=C2)Br)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.